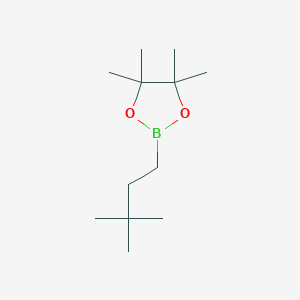

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a branched alkyl substituent (3,3-dimethylbutyl) attached to the boron center. This compound is synthesized via a transition metal-catalyzed hydroboration protocol using tert-butylethylene as the starting material, yielding a colorless oil with a moderate efficiency of 62–64% after silica gel chromatography . Its molecular formula is C₁₂H₂₃BO₂, with an average mass of 208.11 g/mol and a monoisotopic mass of 208.16346 g/mol. The branched alkyl chain confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors like baricitinib .

特性

IUPAC Name |

2-(3,3-dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHKBUBFJVAEDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570615 | |

| Record name | 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167692-94-6 | |

| Record name | 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of D-1367 involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups that are essential for the compound’s biological activity. This may involve reactions such as halogenation, nitration, and alkylation.

Purification and isolation: The final product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of D-1367 would involve scaling up the synthetic route to accommodate larger quantities. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and controlling the reactions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

化学反応の分析

科学研究の応用

化学: COX-2阻害とその炎症経路への影響を研究するためのモデル化合物として使用されます。

生物学: 炎症や痛み関連の細胞プロセスを調節する役割について調査されています。

医学: 関節炎、神経性疼痛、その他の炎症性疾患などの治療のための潜在的な治療薬として研究されています。

科学的研究の応用

Chemistry: Used as a model compound to study COX-2 inhibition and its effects on inflammatory pathways.

Biology: Investigated for its role in modulating cellular processes related to inflammation and pain.

Medicine: Explored as a potential therapeutic agent for treating conditions such as arthritis, neuropathic pain, and other inflammatory diseases.

Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research

作用機序

D-1367は、シクロオキシゲナーゼ-2(COX-2)酵素を選択的に阻害することによって効果を発揮します。この阻害は、アラキドン酸からプロスタグランジンへの変換を阻止します。プロスタグランジンは、炎症と痛みのメディエーターです。COX-2活性を阻害することで、D-1367はこれらの炎症性メディエーターの産生を減らし、それによって痛みと炎症を軽減します .

類似化合物との比較

Table 1: Key Structural Analogs and Their Properties

Key Observations :

Synthetic Efficiency :

- Aryl derivatives with electron-withdrawing groups (e.g., dichloro-dimethoxyphenyl) achieve high yields (92%) due to enhanced boronation kinetics .

- Sterically hindered alkyl substituents (e.g., 3,3-dimethylbutyl) result in moderate yields (62–64%) due to challenges in boron-carbon bond formation .

Stability and Reactivity :

- Arylboronic esters (e.g., dichloro-dimethoxyphenyl) exhibit superior stability in air and moisture, making them ideal for cross-coupling reactions .

- Alkyl-substituted analogs (e.g., 3,3-dimethylbutyl) are less stable but offer unique regioselectivity in catalytic hydroboration .

Steric Effects :

- Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl) reduce reactivity in nucleophilic substitution but enhance selectivity in C–H borylation .

Physical and Spectroscopic Data

Table 3: Physical Properties

生物活性

2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on a variety of studies.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity in various chemical transformations. Its molecular formula is , and it has been characterized by various spectroscopic methods.

Synthesis

Synthesis of 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of boronic acids with appropriate alkyl groups under controlled conditions. The process generally yields high purity and significant quantities of the compound.

Antibacterial and Antifungal Properties

Research has indicated that compounds containing dioxaborolane structures exhibit notable antibacterial and antifungal activities. For instance:

- Antibacterial Activity : In vitro studies have shown that derivatives of dioxaborolanes can inhibit the growth of various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : The same studies have reported significant antifungal activity against Candida albicans, with most derivatives showing effective inhibition .

The mechanism by which 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its biological effects is believed to involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways. The presence of boron in its structure may play a critical role in these interactions.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of several dioxaborolane derivatives. The results demonstrated that compounds similar to 2-(3,3-Dimethylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited superior activity against S. aureus and C. albicans. The study highlighted the importance of structural modifications in enhancing biological activity .

- Comparative Analysis : Another research effort focused on comparing the biological activities of enantiomeric versus racemic forms of dioxaborolanes. It was found that enantiomers often displayed varied levels of activity against bacterial strains due to differences in their interaction with microbial targets .

Data Tables

| Compound | MIC (µg/mL) | Activity Type | Target Organism |

|---|---|---|---|

| 1 | 625 | Antibacterial | Staphylococcus aureus |

| 2 | 1250 | Antibacterial | Enterococcus faecalis |

| 3 | - | Antifungal | Candida albicans |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。